1-(2-((tert-Butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylic acid
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Overview
Description
This compound, also known as 1-(TERT-BOC-AMINO)CYCLOPROPANECARBOXYLIC ACID , is a chemical compound used in organic synthesis. It contains a cyclopropane ring, an amino group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,1-cyclopropane dicarboxylic acid monoethyl ester with DPPA and triethylamine in acetic acid. The reaction is stirred at room temperature for 3 hours, then heated to 90°C for 3 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated under reduced pressure to remove the solvents t-BuOH and EA .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(6-7-12)11(4-5-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) . This indicates that the compound has a cyclopropane ring with an amino group and a carboxylic acid group attached .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The compound has a melting point of 178°C and a predicted boiling point of 347.6±21.0°C. Its predicted density is 1.21±0.1 g/cm3. It is soluble in DMSO and methanol to a small extent. The compound should be stored at 2-8°C .Scientific Research Applications
Crystal Structure and Molecular Analysis
The crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, specifically (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, reveals the Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. This analysis provides insights into the molecule's conformational energy and potential applications in understanding molecule interactions in the crystal state, influenced by hydrogen bonding and the arrangement of molecules in the crystal (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Synthesis and Resolution
Enantiomerically pure constrained cyclopropane analogues of phenylalanine have been synthesized through a highly efficient resolution process. This synthesis demonstrates the compound's utility in creating optically pure compounds on a multigram scale, showcasing its potential for large-scale applications in research and development of cyclopropane-containing molecules (Jiménez, López, Oliveros, & Cativiela, 2001).
Biological Activity and Enzyme Inhibition
The biological activity and enzyme inhibition properties of cyclopropane amino acids, including derivatives of 1-aminocyclopropanecarboxylic acid (ACC), have been explored. The unique properties of the cyclopropane group are responsible for selective inhibition of enzymes by many cyclopropane amino acids, indicating their importance in biosynthesis and potential as enzyme inhibitors in various biological studies (Groth, Lehmann, Richter, & Schöllkopfh, 1993).
Ethylene Precursor in Plants
Research has identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This discovery is crucial for understanding the role of these compounds in the biosynthesis of ethylene, a key plant hormone responsible for regulating various aspects of growth and development (Hoffman, Yang, & McKeon, 1982).
Methodological Developments
Methodological advancements in the synthesis of cyclopropane-containing compounds have been made, illustrating the versatility and efficiency of techniques for creating these molecules. This includes the development of procedures for the multigram synthesis of trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, demonstrating the compound's potential for various scientific applications, from material science to pharmaceutical research (Artamonov, Mykhailiuk, Voievoda, Volochnyuk, & Komarov, 2010).
Safety and Hazards
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-6-11(4-5-11)8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWZEQQBDJLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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